(S)-1-(3-chlorophenyl)ethanamine
Overview
Description
(S)-1-(3-chlorophenyl)ethanamine is a chiral amine compound characterized by the presence of a chlorine atom attached to the benzene ring at the meta position
Mechanism of Action
Target of Action
This compound is a derivative of chlorophenol , which is known to have broad-spectrum antimicrobial properties and is used to control bacteria, fungi, insects, and weeds . .
Mode of Action
Given its structural similarity to chlorophenol, it may share some of its antimicrobial properties . .
Biochemical Pathways
Chlorophenols, which are structurally similar, are known to interfere with various biochemical pathways in microorganisms, leading to their antimicrobial effects . .
Result of Action
As mentioned earlier, it may share some of the antimicrobial properties of chlorophenols . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-chlorophenyl)ethanamine typically involves the reduction of the corresponding ketone or the reductive amination of the corresponding aldehyde. One common method is the asymmetric reduction of 3-chloroacetophenone using a chiral catalyst to obtain the desired enantiomer. Another approach involves the use of chiral amine auxiliaries to achieve enantioselective synthesis.
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation processes under controlled conditions to ensure high yield and enantiomeric purity. The choice of catalyst and reaction conditions, such as temperature and pressure, are critical factors in optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3-chlorophenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding imine or nitrile.
Reduction: Reduction reactions can convert the compound into the corresponding amine or alcohol.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium methoxide or sodium ethoxide are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include imines, nitriles, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-1-(3-chlorophenyl)ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in the development of new therapeutic agents.
Industry: It is utilized in the production of fine chemicals and specialty materials.
Comparison with Similar Compounds
Similar Compounds
®-1-(3-chlorophenyl)ethanamine: The enantiomer of the compound with different stereochemistry.
3-chlorophenylethylamine: A structurally similar compound without the chiral center.
3-chlorophenylpropanamine: A homolog with an additional carbon in the alkyl chain.
Uniqueness
(S)-1-(3-chlorophenyl)ethanamine is unique due to its chiral nature, which imparts specific stereochemical properties that can influence its reactivity and interactions with biological targets. This makes it a valuable compound in asymmetric synthesis and pharmaceutical research.
Properties
IUPAC Name |
(1S)-1-(3-chlorophenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN/c1-6(10)7-3-2-4-8(9)5-7/h2-6H,10H2,1H3/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQEYVZASLGNODG-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70368841 | |
Record name | (S)-1-(3-chlorophenyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70368841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68297-62-1 | |
Record name | (S)-1-(3-chlorophenyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70368841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-3-Chloro-α-methylbenzylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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